2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro substituents on the benzene ring and a complex heterocyclic moiety attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the dihydro-1,4-dioxin moiety: This step may involve the reaction of the oxadiazole intermediate with a suitable dihydro-1,4-dioxin derivative.
Formation of the benzamide: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydro-1,4-dioxin moiety.
Reduction: Reduction reactions may target the oxadiazole ring or the benzamide group.
Substitution: The dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: A simpler analog without the oxadiazole and dihydro-1,4-dioxin moieties.
1,3,4-oxadiazole derivatives: Compounds with similar heterocyclic structures but different substituents.
Benzamides with different substituents: Compounds with variations in the substituents on the benzene ring or the amide nitrogen.
Uniqueness
The uniqueness of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its complex structure, which combines multiple functional groups and heterocyclic moieties. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O4/c14-7-1-2-8(9(15)5-7)11(19)16-13-18-17-12(22-13)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWWGJRIPOKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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